Enhanced H-Bond Acceptor Capacity vs. Dimethylphenyl Analog
The target compound bears two methoxy substituents on the N-phenyl ring, yielding a total of 6 hydrogen-bond acceptor sites (Hacc = 6), compared with 4 H-bond acceptors for the closest 2D analog N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, in which the methoxy groups are replaced by methyl groups incapable of accepting hydrogen bonds . This difference of 2 additional H-bond acceptor atoms alters the compound's capacity to engage in polar interactions with biological targets and affects solvation free energy.
May alter polar target contacts and solubility profile
Based on structural formula; no experimental binding data
| Evidence Dimension | Hydrogen-bond acceptor count (Hacc) |
|---|---|
| Target Compound Data | 6 H-bond acceptors (molecular formula C₁₉H₁₇NO₆; MW 355.35 Da) |
| Comparator Or Baseline | N-(3,4-dimethylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide: 4 H-bond acceptors (molecular formula C₁₉H₁₇NO₄; MW 323.35 Da) |
| Quantified Difference | 2 additional H-bond acceptor sites (+50% relative increase); 32 Da higher molecular weight |
| Conditions | Data derived from molecular formula and SMILES structure analysis (Hit2Lead and ChemSpace databases) |
Why This Matters
A higher H-bond acceptor count directly influences ligand–protein binding thermodynamics, aqueous solubility, and membrane permeability, making the target compound functionally non-interchangeable with the dimethyl analog in any assay where polar target contacts or solubility-driven pharmacokinetics are relevant.
